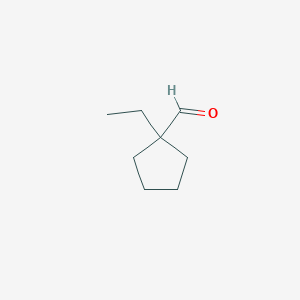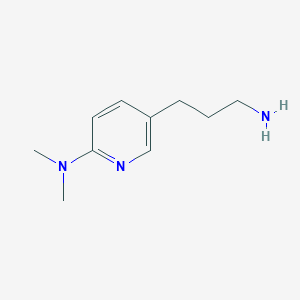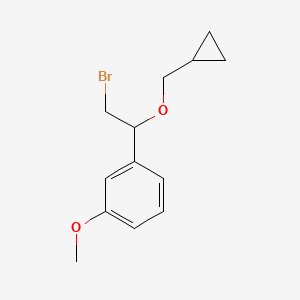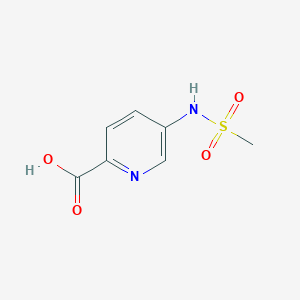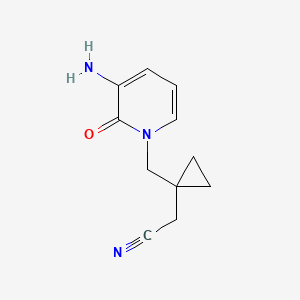
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridinone moiety, and an acetonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Typical reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetate: Similar structure but with an acetate group instead of an acetonitrile group.
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)ethanol: Contains an ethanol group instead of an acetonitrile group.
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)amine: Features an amine group in place of the acetonitrile group.
Uniqueness
2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[1-[(3-amino-2-oxopyridin-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C11H13N3O/c12-6-5-11(3-4-11)8-14-7-1-2-9(13)10(14)15/h1-2,7H,3-5,8,13H2 |
InChI Key |
XACDYXPAKLEQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)



